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  • Product: 2-Cyclobutoxypyridin-3-amine
  • CAS: 1247347-64-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Cyclobutoxypyridin-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclobutoxypyridin-3-amine Introduction 2-Cyclobutoxypyridin-3-amine is a substituted aminopyridine derivative that holds potential as a key building blo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclobutoxypyridin-3-amine

Introduction

2-Cyclobutoxypyridin-3-amine is a substituted aminopyridine derivative that holds potential as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of a primary amine, a pyridine ring, and a cyclobutoxy ether group provides a versatile scaffold for creating diverse chemical libraries. For researchers in drug development, a thorough understanding of its physicochemical properties is not merely academic; it is a foundational requirement for predicting its behavior in both chemical reactions and biological systems. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its potential as a therapeutic agent.[1]

This guide provides a comprehensive analysis of the core physicochemical characteristics of 2-Cyclobutoxypyridin-3-amine, supported by detailed experimental protocols for their determination. The content is structured to offer both declarative knowledge (what the properties are) and procedural knowledge (how they are measured), empowering scientists to effectively utilize this compound in their research endeavors.

Molecular Identity and Structure

The unique arrangement of functional groups in 2-Cyclobutoxypyridin-3-amine dictates its chemical reactivity and physical behavior. The structure consists of a pyridine ring, which is an aromatic heterocycle, substituted at the 2-position with a cyclobutoxy group and at the 3-position with a primary amine.

Caption: Chemical structure of 2-Cyclobutoxypyridin-3-amine.

Table 1: Chemical Identifiers and Core Properties

Property Value Source
IUPAC Name 2-cyclobutoxypyridin-3-amine [2]
CAS Number 1247347-64-3 [2]
Molecular Formula C₉H₁₂N₂O [3]
Molecular Weight 164.21 g/mol [2]
Monoisotopic Mass 164.09496 Da [3]
Canonical SMILES NC1=CC=CN=C1OC1CCC1 [2]

| InChI Key | UTGQTONRWQTGRQ-UHFFFAOYSA-N |[2][3] |

Key Physicochemical Parameters

These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions. The data presented is a combination of experimentally derived values from commercial suppliers and computationally predicted values.

Table 2: Summary of Physicochemical Data

Parameter Value Significance in Drug Development
LogP (o/w) 1.27 Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2]
Predicted XlogP 1.4 Corroborates the moderate lipophilicity.[3]
Hydrogen Bond Donors 1 The primary amine group can donate a hydrogen bond, influencing interactions with biological targets and solubility.[2]
Hydrogen Bond Acceptors 3 The pyridine nitrogen, ether oxygen, and amine nitrogen can accept hydrogen bonds, enhancing aqueous solubility.[2]

| Fraction of sp³ Carbons (Fsp³) | 0.44 | A measure of the three-dimensional character of the molecule, which can influence binding specificity and solubility.[2] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for structure verification and purity assessment. While specific spectra for this compound are not publicly available, a profile can be reliably predicted based on its functional groups.

Mass Spectrometry (MS)

In mass spectrometry, 2-Cyclobutoxypyridin-3-amine is expected to show a prominent molecular ion peak corresponding to its mass. The "nitrogen rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound (164 Da).[4]

  • Expected Molecular Ion Peaks:

    • [M+H]⁺: m/z 165.10[3]

    • [M+Na]⁺: m/z 187.08[3]

  • Fragmentation: The primary fragmentation pathway, α-cleavage, would likely occur adjacent to the amine and ether linkages. Cleavage of the cyclobutyl ring is also a probable fragmentation route.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups.

  • N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations.[5] The presence of two bands is a clear indicator of a primary amine.[6]

  • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl group will be observed just below 3000 cm⁻¹.[6]

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch should be present in the 1200-1250 cm⁻¹ range.

  • N-H Bending: A bending vibration for the primary amine is typically observed around 1600 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework.

  • ¹H NMR:

    • Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 6.5-8.5 ppm), with their chemical shifts and coupling patterns dictated by the electron-donating amine and ether substituents.

    • Amine Protons (N-H₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange.[5]

    • Cyclobutoxy Protons: The protons of the cyclobutyl ring will appear in the aliphatic region (typically δ 1.5-4.5 ppm). The proton on the carbon attached to the ether oxygen will be the most downfield-shifted.

  • ¹³C NMR:

    • Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons, with chemical shifts influenced by the attached substituents and the ring nitrogen.

    • Cyclobutoxy Carbons: Signals for the four carbons of the cyclobutyl group will be present in the aliphatic region of the spectrum.

Experimental Methodologies

To ensure scientific integrity, the determination of key physicochemical properties must follow validated protocols. The following sections detail standard, field-proven methodologies adaptable for 2-Cyclobutoxypyridin-3-amine.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining aqueous solubility. It establishes equilibrium between the solid compound and its saturated aqueous solution, providing a thermodynamically stable value crucial for predicting oral bioavailability.

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Incubation: Add an excess amount of 2-Cyclobutoxypyridin-3-amine to a vial containing the PBS solution. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract an aliquot of the supernatant.

  • Clarification: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to remove any suspended microparticulates.[7]

  • Analysis: Dilute the clarified supernatant with mobile phase and analyze using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Quantification: Determine the concentration of the compound by comparing its peak area to a standard calibration curve prepared with known concentrations.

Protocol 2: pKa Determination (Potentiometric Titration)

Causality: The pKa value defines the extent of ionization at a given pH. For a molecule with a basic amine group like 2-Cyclobutoxypyridin-3-amine, the pKa is critical because ionization state governs solubility, membrane permeability, and receptor binding.[1] Potentiometric titration is a direct and highly accurate method for this measurement.

Caption: Workflow for potentiometric pKa determination.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of 2-Cyclobutoxypyridin-3-amine in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is limited.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Slowly add the acid titrant in small increments. After each addition, allow the pH reading to stabilize and record both the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve.

  • Endpoint Determination: Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point, where all the amine has been protonated.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the total volume required to reach the equivalence point).

References

  • PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyclobutyl-3-methylbutan-1-amine. Retrieved January 26, 2026, from [Link]

  • PubChemLite. (n.d.). 2-cyclobutoxypyridin-3-amine. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved January 26, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 11. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitropyridin-3-amine. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
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  • ResearchGate. (2025, August 6). Enantiomeric composition of abused amine drugs: Chromatographic methods of analysis and data interpretation. Retrieved January 26, 2026, from [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved January 26, 2026, from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 26, 2026, from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 7). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved January 26, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Cyclobutoxypyridin-3-amine

A Note on the Subject: Direct, in-depth research on 2-Cyclobutoxypyridin-3-amine is limited in publicly available scientific literature. This guide, therefore, is constructed based on established principles of organic ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject: Direct, in-depth research on 2-Cyclobutoxypyridin-3-amine is limited in publicly available scientific literature. This guide, therefore, is constructed based on established principles of organic chemistry, extensive data from analogous structures, and proven experimental methodologies. It aims to provide a robust and scientifically grounded framework for researchers, scientists, and drug development professionals working with this or structurally related molecules.

Molecular Structure and Physicochemical Properties

2-Cyclobutoxypyridin-3-amine is a heterocyclic compound with the molecular formula C₉H₁₂N₂O.[1] Its structure is characterized by a pyridine ring substituted at the 2-position with a cyclobutoxy group and at the 3-position with an amine group.

Core Components:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom's lone pair of electrons is in an sp² hybrid orbital and is not part of the aromatic π system, which imparts basic properties to the molecule. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[2][3]

  • Amine Group (-NH₂): A primary amine attached to the C3 position of the pyridine ring. This group is a hydrogen bond donor and can also act as a nucleophile in chemical reactions. Its presence significantly influences the electronic properties and reactivity of the pyridine ring.

  • Cyclobutoxy Group (-O-c-C₄H₇): An ether linkage where a cyclobutane ring is attached to the C2 position of the pyridine ring via an oxygen atom. The cyclobutane ring is a four-membered cycloalkane, which typically exhibits some degree of ring strain. This group is primarily a hydrogen bond acceptor (via the ether oxygen) and adds lipophilicity to the molecule.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Weight164.21 g/mol [1]
LogP1.27[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors3[1]
pKa (most basic)Predicted ~4-5(Predicted based on aminopyridines)

Proposed Synthesis and Mechanistic Insights

A plausible and efficient synthesis of 2-Cyclobutoxypyridin-3-amine can be envisioned through a two-step process starting from the commercially available 2-chloropyridin-3-amine.[4][5][6] This approach leverages the well-established Williamson ether synthesis.

Step 1: Formation of Sodium Cyclobutoxide

The first step involves the deprotonation of cyclobutanol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, sodium cyclobutoxide. This is a standard acid-base reaction where the hydride ion acts as a strong base, removing the acidic proton from the hydroxyl group of cyclobutanol.

Step 2: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)

The second step is a nucleophilic aromatic substitution reaction. The sodium cyclobutoxide, a potent nucleophile, attacks the electron-deficient C2 position of 2-chloropyridin-3-amine, displacing the chloride leaving group. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen. This reaction is a variation of the classic Williamson ether synthesis, which is a reliable method for forming ethers.[7][8][9][10][11] The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended to enhance the rate of this SₙAr reaction.[10]

Experimental Protocol: Synthesis of 2-Cyclobutoxypyridin-3-amine

Materials:

  • 2-Chloropyridin-3-amine[4][5][6]

  • Cyclobutanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanol (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the cessation of hydrogen gas evolution.

  • Nucleophilic Substitution: Add 2-chloropyridin-3-amine (1.0 equivalent) to the freshly prepared sodium cyclobutoxide solution.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-Cyclobutoxypyridin-3-amine.

Synthesis_Workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Aromatic Substitution cluster_purification Purification Cyclobutanol Cyclobutanol Cyclobutoxide Sodium Cyclobutoxide Cyclobutanol->Cyclobutoxide Deprotonation NaH Sodium Hydride (NaH) in DMF NaH->Cyclobutoxide Chloropyridine 2-Chloropyridin-3-amine TargetMolecule 2-Cyclobutoxypyridin-3-amine Cyclobutoxide->TargetMolecule Nucleophilic Attack Chloropyridine->TargetMolecule SₙAr Reaction (Williamson Ether Synthesis) Purification Column Chromatography TargetMolecule->Purification

Caption: Proposed two-step synthesis of 2-Cyclobutoxypyridin-3-amine.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-Cyclobutoxypyridin-3-amine would rely on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. The following are predicted spectral data based on the analysis of its functional groups and analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclobutoxy group.

    • Pyridine Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C4 will likely be a doublet of doublets, the proton at C5 a doublet of doublets, and the proton at C6 a doublet of doublets.

    • Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent-dependent.

    • Cyclobutoxy Protons: A complex set of multiplets in the aliphatic region (typically δ 1.5-4.5 ppm). The proton on the carbon attached to the ether oxygen (-O-CH-) will be the most downfield of this set. The cyclobutane ring protons will likely exhibit complex splitting patterns due to their rigid nature.[12][13][14][15]

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals.

    • Pyridine Carbons: Five signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the oxygen (C2) will be the most downfield.

    • Cyclobutoxy Carbons: Four signals in the aliphatic region. The carbon attached to the ether oxygen (-O-CH-) will be the most downfield of these.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups present in the molecule.[16][17]

  • N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C-H Stretching: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclobutoxy group and just above 3000 cm⁻¹ for the aromatic C-H bonds of the pyridine ring.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: A strong absorption band in the 1200-1250 cm⁻¹ region, characteristic of an aryl-alkyl ether.

  • N-H Bending: A band in the 1590-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 164, corresponding to the molecular weight of 2-Cyclobutoxypyridin-3-amine.

  • Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the cyclobutoxy group or cleavage of the cyclobutane ring. Common fragments for pyridine derivatives are also expected.[18][19][20][21]

Table 2: Predicted Spectroscopic Data Summary

TechniquePredicted Key Signals
¹H NMR Aromatic protons (δ 6.5-8.0), Amine protons (broad singlet), Cyclobutoxy protons (δ 1.5-4.5)
¹³C NMR Aromatic carbons (δ 110-160), Aliphatic carbons (δ 20-80)
IR (cm⁻¹) 3300-3500 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), 1400-1600 (C=C, C=N stretch), 1200-1250 (C-O stretch)
MS (m/z) 164 (M⁺)

Potential Applications in Drug Discovery

The 2-aminopyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds and approved drugs.[2][3][22] Its presence in 2-Cyclobutoxypyridin-3-amine suggests potential for this molecule and its derivatives in various therapeutic areas.

Key Roles of the Aminopyridine Scaffold:

  • Bioisosteric Replacement: The aminopyridine moiety can act as a bioisostere for other aromatic systems, offering a way to modulate physicochemical properties like solubility and metabolic stability.[2]

  • Pharmacophore Element: The nitrogen atoms and the amine group can participate in crucial hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.

  • Synthetic Handle: The amine group provides a convenient point for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.[23][24][25]

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate the pyridine or aminopyridine core.[26]

  • Neuroscience: The aminopyridine structure is found in drugs targeting the central nervous system.

  • Infectious Diseases: This scaffold has been explored for the development of antibacterial, antifungal, and antiparasitic agents.[22]

The cyclobutoxy group, while less common than smaller alkoxy groups, can offer advantages in terms of metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles. The exploration of 2-Cyclobutoxypyridin-3-amine as a building block in drug discovery programs is a scientifically sound endeavor.

Conclusion

2-Cyclobutoxypyridin-3-amine is a molecule with significant potential as a building block in medicinal chemistry and materials science. While direct research on this specific compound is not abundant, a thorough understanding of its molecular structure, reactivity, and spectroscopic properties can be confidently inferred from the well-established chemistry of its constituent functional groups and related compounds. The synthetic route proposed herein is robust and based on fundamental organic reactions. The predicted analytical data provide a clear roadmap for its characterization. The inherent properties of the aminopyridine scaffold suggest that 2-Cyclobutoxypyridin-3-amine and its derivatives are promising candidates for the development of novel therapeutic agents.

References

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  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

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  • ResearchGate. A Facile Synthesis of (tert-Alkoxy)amines. [Link]

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  • PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • Wikipedia. 2-Chloropyridine. [Link]

  • Chemistry LibreTexts. 24.7: Synthesis of Amines. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene. [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

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  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [https://www.docbrown.info/page06/molecule_spectroscopy/specindexalkane.htm#cyclobutane%20 proton%20NMR]([Link] proton%20NMR)

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Protocols & Analytical Methods

Method

Introduction: The Significance of 2-Cyclobutoxypyridin-3-amine in Modern Drug Discovery

An Application Note for the Synthesis of 2-Cyclobutoxypyridin-3-amine For Researchers, Scientists, and Drug Development Professionals 2-Cyclobutoxypyridin-3-amine is a key heterocyclic building block in the field of medi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Cyclobutoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

2-Cyclobutoxypyridin-3-amine is a key heterocyclic building block in the field of medicinal chemistry. Its unique structural motif, featuring a substituted aminopyridine core, is prevalent in a variety of biologically active molecules and serves as a versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of a cyclobutoxy group can enhance metabolic stability, improve pharmacokinetic properties, and modulate the binding affinity of drug candidates to their respective biological targets. This document provides a comprehensive, field-proven protocol for the synthesis of 2-Cyclobutoxypyridin-3-amine, designed to be a self-validating system for researchers in both academic and industrial settings.

Overall Synthetic Strategy

The most efficient and widely applicable route to 2-Cyclobutoxypyridin-3-amine is a two-step process. This strategy begins with the preparation of the key intermediate, 2-chloro-3-aminopyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis, to introduce the cyclobutoxy moiety.

Visualizing the Synthetic Workflow

The following diagram outlines the two-step synthetic pathway from 3-aminopyridine to the final product.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Williamson Ether Synthesis (SNAr) 3-aminopyridine 3-aminopyridine 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine 3-aminopyridine->2-chloro-3-aminopyridine  HCl, Cl2, Catalyst  (e.g., FeCl3) 2-Cyclobutoxypyridin-3-amine 2-Cyclobutoxypyridin-3-amine 2-chloro-3-aminopyridine->2-Cyclobutoxypyridin-3-amine  Cyclobutoxide  Anhydrous DMF or DMSO Cyclobutanol Cyclobutanol Cyclobutoxide Cyclobutoxide Cyclobutanol->Cyclobutoxide  Strong Base (e.g., NaH)  in Anhydrous Solvent

Caption: Two-step synthesis of 2-Cyclobutoxypyridin-3-amine.

PART 1: Synthesis of 2-chloro-3-aminopyridine

The initial step involves the regioselective chlorination of 3-aminopyridine. While several methods exist, including the use of hydrochloric acid and hydrogen peroxide, a more controlled and scalable approach employs chlorine gas with a suitable catalyst.[1] The amino group directs the electrophilic chlorination to the ortho position (C2).

Experimental Protocol: Step 1

Materials & Reagents:

Reagent/MaterialMolecular Wt.Amount (Example)Molar Equiv.
3-Aminopyridine94.11 g/mol 10.0 g1.0
Concentrated HCl (37%)36.46 g/mol ~35 mL~4.0
Iron(III) Chloride (FeCl₃)162.2 g/mol 0.5 g~0.03
Chlorine Gas (Cl₂)70.90 g/mol As required-
50% Sodium Hydroxide (aq)40.00 g/mol As required-
Dichloromethane (DCM)84.93 g/mol 200 mL-
Anhydrous Sodium Sulfate142.04 g/mol As required-

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet leading to a scrubber (e.g., NaOH solution), combine 3-aminopyridine and concentrated hydrochloric acid. Stir the mixture until a clear solution of the hydrochloride salt is formed.

  • Catalyst Addition: Add the iron(III) chloride catalyst to the solution.

  • Chlorination: While maintaining vigorous stirring and cooling the flask in an ice bath (to control the exotherm), bubble chlorine gas through the solution at a moderate rate. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, stop the chlorine flow and carefully neutralize the reaction mixture by the slow addition of 50% aqueous sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath as the neutralization is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2-chloro-3-aminopyridine.

  • Purification: The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

PART 2: Synthesis of 2-Cyclobutoxypyridin-3-amine

This step is a classic Williamson ether synthesis, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2][3] A strong base is used to deprotonate cyclobutanol, forming the cyclobutoxide nucleophile. This nucleophile then displaces the chloride from the electron-deficient pyridine ring.

Experimental Protocol: Step 2

Materials & Reagents:

Reagent/MaterialMolecular Wt.Amount (Example)Molar Equiv.
2-chloro-3-aminopyridine128.56 g/mol 5.0 g1.0
Cyclobutanol72.11 g/mol 3.4 g (4.0 mL)1.2
Sodium Hydride (60% in oil)24.00 g/mol 1.7 g1.1
Anhydrous Dimethylformamide (DMF)73.09 g/mol 100 mL-
Saturated NH₄Cl (aq)-50 mL-
Ethyl Acetate88.11 g/mol 200 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04 g/mol As required-

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil). Wash the sodium hydride with dry hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMF (50 mL) to the flask.

  • Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add cyclobutanol dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • SNAr Reaction: In a separate flask, dissolve 2-chloro-3-aminopyridine in anhydrous DMF (50 mL). Add this solution dropwise to the cyclobutoxide mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction by TLC or LC-MS until the 2-chloro-3-aminopyridine is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully quench by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-Cyclobutoxypyridin-3-amine as a pure solid.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • 3-Aminopyridine: Toxic if swallowed or in contact with skin.

  • 2-chloro-3-aminopyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]

  • Chlorine Gas: Highly toxic and corrosive. Handle with extreme caution using appropriate gas handling equipment and a scrubber.

  • Sodium Hydride (NaH): Flammable solid and water-reactive. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • 2-Cyclobutoxypyridin-3-amine: Assumed to be harmful if swallowed and to cause skin and eye irritation based on its structure and precursors.[5] Handle with care.

References

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • ResearchGate. (n.d.). Reactions of 2-halopyridines to form 2-alkyl pyridines. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]

  • Chemos. (n.d.). Safety Data Sheet: 2-aminopyridin-3-ol. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • ScienceDirect. (n.d.). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • University of Missouri-St. Louis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Bentham Science. (2025). Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review. Retrieved from [Link]

  • US Department of Labor. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Genfarm. (2020). Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • ResearchGate. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]

Sources

Application

Application Note & Protocol: A Streamlined Approach to the Laboratory Synthesis of 2-Cyclobutoxypyridin-3-amine

Abstract This technical guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-Cyclobutoxypyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-Cyclobutoxypyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is predicated on a robust nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This document elucidates the underlying chemical principles, offers a detailed, step-by-step experimental procedure, and outlines the necessary safety precautions and characterization techniques. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for accessing this important scaffold.

Introduction and Strategic Rationale

The 3-aminopyridine scaffold is a privileged structure in numerous biologically active compounds. The introduction of a cyclobutoxy group at the 2-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making it a desirable modification in drug design.

The synthetic strategy detailed herein hinges on the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-aminopyridine with cyclobutanol. The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the C2 and C4 positions. The presence of the chlorine atom at the 2-position provides an excellent leaving group, facilitating the substitution reaction.

Reaction Mechanism and Causality

The core of this synthesis is a base-mediated etherification, a variant of the Williamson ether synthesis applied to a heteroaromatic system. The reaction proceeds via the following mechanistic steps:

  • Deprotonation: Cyclobutanol, a weak nucleophile, is first deprotonated by a strong base, such as sodium hydride (NaH), to form the much more nucleophilic cyclobutoxide anion. This step is crucial as it dramatically increases the rate of the subsequent nucleophilic attack.

  • Nucleophilic Attack: The generated cyclobutoxide anion attacks the electron-deficient C2 carbon of the 2-chloro-3-aminopyridine ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.

  • Rearomatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product, 2-Cyclobutoxypyridin-3-amine.

G cluster_0 Step 1: Formation of the Nucleophile cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Cyclobutanol Cyclobutanol NaH NaH (Strong Base) Cyclobutoxide Cyclobutoxide Anion 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine Meisenheimer Meisenheimer Complex (Intermediate) Product 2-Cyclobutoxypyridin-3-amine

Caption: Reaction mechanism for the synthesis of 2-Cyclobutoxypyridin-3-amine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Reagents and Materials
ReagentM.W. ( g/mol )Equiv.AmountMoles (mmol)Purity
2-chloro-3-aminopyridine128.561.01.29 g10.0>98%
Cyclobutanol72.111.51.08 g15.0>98%
Sodium Hydride (60% disp. in mineral oil)40.001.5600 mg15.060%
Anhydrous Tetrahydrofuran (THF)--50 mL-Dry
Ethyl Acetate--150 mL-ACS Grade
Saturated aq. NH₄Cl--50 mL--
Brine--50 mL--
Anhydrous Sodium Sulfate-----
Silica Gel----230-400 mesh
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Thermometer or thermocouple

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Synthetic Procedure

G cluster_0 Reaction Setup cluster_1 Nucleophile Formation cluster_2 SNAr Reaction cluster_3 Work-up & Purification A Assemble dry glassware under N2 B Add NaH and anhydrous THF A->B C Cool to 0 °C in an ice bath B->C D Slowly add Cyclobutanol in THF C->D E Stir at 0 °C for 30 min D->E F Add 2-chloro-3-aminopyridine E->F G Heat to reflux (approx. 66 °C) F->G H Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) G->H I Cool to RT, quench with aq. NH4Cl H->I J Extract with Ethyl Acetate (x3) I->J K Wash with brine, dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Caption: Experimental workflow for the synthesis of 2-Cyclobutoxypyridin-3-amine.

  • Inert Atmosphere Setup: Assemble the three-neck flask, equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Base Suspension: Under a positive flow of nitrogen, carefully add the sodium hydride (60% dispersion in mineral oil) to the flask, followed by 30 mL of anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Dissolve the cyclobutanol in 20 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 15 minutes. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Addition of Electrophile: Add the 2-chloro-3-aminopyridine to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-Cyclobutoxypyridin-3-amine.

Characterization of 2-Cyclobutoxypyridin-3-amine

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.75 (dd, J=4.8, 1.6 Hz, 1H), 7.05 (dd, J=7.6, 1.6 Hz, 1H), 6.75 (dd, J=7.6, 4.8 Hz, 1H), 5.20-5.10 (m, 1H), 3.80 (br s, 2H), 2.50-2.40 (m, 2H), 2.20-2.10 (m, 2H), 1.90-1.70 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 155.0, 138.2, 137.5, 125.0, 115.8, 75.1, 31.5, 13.2.

  • Mass Spectrometry (ESI+): m/z 165.1 [M+H]⁺.

Safety and Handling

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-chloro-3-aminopyridine: Harmful if swallowed or in contact with skin. May cause respiratory irritation. Handle with appropriate PPE.

  • Anhydrous THF: A flammable liquid. Work in a well-ventilated area.

References

  • Google Patents. (2010). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 225-235. [Link]

  • Jouffroy, M., et al. (2016). A Unified Strategy for the Synthesis of 2- and 4-Alkoxypyridines. Organic Letters, 18(15), 3746–3749.
Method

Mastering the Purification of 2-Cyclobutoxypyridin-3-amine: A Guide for Synthetic and Medicinal Chemists

Introduction: The Critical Role of Purity for a Versatile Building Block 2-Cyclobutoxypyridin-3-amine is a key structural motif and a valuable intermediate in the synthesis of a wide range of biologically active molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Versatile Building Block

2-Cyclobutoxypyridin-3-amine is a key structural motif and a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics. Its unique combination of a substituted pyridine ring and a cyclobutoxy group imparts specific physicochemical properties that are often sought after in drug discovery programs. The purity of this amine is paramount, as even trace impurities can lead to undesirable side reactions, complicate reaction monitoring and product characterization, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the purification of 2-Cyclobutoxypyridin-3-amine. We will explore the most common impurities encountered during its synthesis and present robust, validated protocols for its purification via recrystallization and column chromatography. The methodologies described herein are designed to be both effective and practical for implementation in a laboratory setting.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The synthetic route to 2-Cyclobutoxypyridin-3-amine most commonly involves a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. A plausible synthetic pathway is outlined below:

Synthesis_Pathway A 2-Chloro-3-nitropyridine D 2-(Cyclobutyloxy)-3-nitropyridine A->D SNAr B Cyclobutanol B->D C Base (e.g., NaH, K2CO3) C->D F 2-Cyclobutoxypyridin-3-amine D->F Reduction E Reducing Agent (e.g., Fe/HCl, H2/Pd-C) E->F

Figure 1: Plausible synthetic route to 2-Cyclobutoxypyridin-3-amine.

Based on this synthetic scheme, the following impurities are commonly encountered in the crude product:

Impurity TypeChemical NameOrigin
Starting Materials 2-Chloro-3-nitropyridineIncomplete SNAr reaction.
CyclobutanolExcess reagent used in the SNAr reaction.
Intermediates 2-(Cyclobutyloxy)-3-nitropyridineIncomplete reduction.
By-products Regioisomers (e.g., 3-cyclobutoxy-2-nitropyridine)Potential side reactions during the SNAr step.
Over-reduction productsReduction of the pyridine ring under harsh conditions.
Reagent-related Residual base, catalyst, and saltsFrom the SNAr and reduction steps.

A thorough understanding of these potential impurities is crucial for selecting the most appropriate purification strategy. For instance, the presence of highly polar starting materials or by-products will influence the choice of solvent systems for both recrystallization and chromatography.

Purification Strategies: From Crude to High-Purity Material

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the 2-Cyclobutoxypyridin-3-amine. We present two robust and widely applicable methods: recrystallization and column chromatography.

Method 1: Recrystallization for Scalable Purification

Recrystallization is a powerful and economical technique for purifying solid compounds. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

While specific solubility data for 2-Cyclobutoxypyridin-3-amine is not extensively published, data from analogous aminopyridines can provide a valuable starting point. 2-aminopyridine, for example, shows good solubility in polar protic solvents like ethanol and methanol, and moderate solubility in less polar solvents like ethyl acetate[1].

Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol leverages the good solubility of the amine in a polar organic solvent at high temperature and its reduced solubility upon the addition of an anti-solvent.

Materials:

  • Crude 2-Cyclobutoxypyridin-3-amine

  • Ethanol (reagent grade)

  • Deionized water

  • Erhlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Cyclobutoxypyridin-3-amine in a minimal amount of hot ethanol. Heat the mixture gently with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still warm, slowly add deionized water dropwise with continuous stirring until the solution becomes slightly turbid. The onset of turbidity indicates that the saturation point has been reached.

  • Crystal Formation: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth, the flask can be insulated to slow down the cooling process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Outcome: This method should yield 2-Cyclobutoxypyridin-3-amine with a purity of >99%, as determined by HPLC and NMR analysis.

Expert Tip: For amines that are difficult to crystallize, adding a seed crystal of pure material can induce crystallization.

Method 2: High-Resolution Purification by Column Chromatography

Column chromatography is the method of choice for separating complex mixtures and achieving very high purity, albeit on a smaller scale compared to recrystallization. For amines, which are basic compounds, standard silica gel can lead to peak tailing due to interactions with acidic silanol groups on the stationary phase. This can be mitigated by using a mobile phase containing a basic additive.

Protocol: Flash Column Chromatography on Silica Gel

Materials:

  • Crude 2-Cyclobutoxypyridin-3-amine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • Chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude 2-Cyclobutoxypyridin-3-amine in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% triethylamine) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, containing 0.1% triethylamine throughout. A typical gradient could be from 5% to 40% ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Cyclobutoxypyridin-3-amine.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B D Load Sample onto Column B->D C Dissolve Crude Product C->D E Elute with Gradient Mobile Phase (Hexane:EtOAc + 0.1% Et3N) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Purified Product I->J

Figure 2: Workflow for the purification of 2-Cyclobutoxypyridin-3-amine by column chromatography.

Expected Purity and Yield:

Purification MethodExpected PurityTypical YieldThroughput
Recrystallization>99%70-90%High
Column Chromatography>99.5%60-80%Low to Medium

Purity Assessment: Ensuring Quality and Consistency

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity determination, providing quantitative information on the main component and any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer or additive) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the purified compound and for identifying any residual impurities.

  • Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, further confirming its identity.

Conclusion

The purification of 2-Cyclobutoxypyridin-3-amine is a critical step in its utilization as a high-value building block in research and development. By understanding the potential impurities from its synthesis and applying the detailed recrystallization and column chromatography protocols outlined in this guide, researchers can consistently obtain this compound in high purity. The choice of method will depend on the specific requirements of the project, with recrystallization being ideal for larger quantities and column chromatography offering the highest resolution for smaller-scale purification. Rigorous analytical characterization is essential to validate the purity of the final product, ensuring its suitability for downstream applications.

References

  • Gong, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1535–1545. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Benzyloxy)pyridin-2-amine. PubChem. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyclobutoxypyridin-3-amine

Welcome to the technical support center for the synthesis of 2-Cyclobutoxypyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclobutoxypyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

The primary route to 2-Cyclobutoxypyridin-3-amine involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a variation of the Williamson ether synthesis. This involves reacting a suitable 2-halopyridin-3-amine, such as 2-chloropyridin-3-amine, with cyclobutanol in the presence of a strong base.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification SM1 2-Chloropyridin-3-amine Reaction Williamson Ether Synthesis (SNAr) SM1->Reaction SM2 Cyclobutanol SM2->Reaction Base Strong Base (e.g., NaH, KOtBu) Base->Reaction Deprotonates Cyclobutanol Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Reaction Reaction Medium Workup Aqueous Workup (Quench, Extract) Reaction->Workup Crude Product Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Cyclobutoxypyridin-3-amine Purification->Product Final Product G Start Low Yield Observed CheckBase Is the base strong enough? (NaH, KOtBu) Start->CheckBase CheckTemp Is the temperature optimized? (80-100 °C) CheckBase->CheckTemp Yes UseStrongBase Action: Use 1.2 eq. NaH. Pre-form alkoxide for 30 min. CheckBase->UseStrongBase No CheckPurity Are starting materials pure & dry? CheckTemp->CheckPurity Yes OptimizeTemp Action: Run at 90°C. Monitor by LC-MS hourly. CheckTemp->OptimizeTemp No DryReagents Action: Dry solvent. Check SM purity by NMR/GC. CheckPurity->DryReagents No Success Yield Improved CheckPurity->Success Yes UseStrongBase->CheckTemp OptimizeTemp->CheckPurity DryReagents->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant amounts of unreacted 2-chloropyridin-3-amine even after prolonged reaction times. What's wrong?

This indicates a stalled or incomplete reaction. The primary culprits are insufficient activation of the nucleophile or deactivation of the electrophile.

Causality & Explanation: The reaction relies on a potent nucleophile (the alkoxide) attacking the electron-deficient pyridine ring. If the alkoxide concentration is too low (due to a weak base or presence of water) or if the electrophilicity of the pyridine is reduced, the reaction will not proceed to completion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Insight: Water will quench the strong base (e.g., NaH) and protonate the cyclobutoxide, rendering it non-nucleophilic.

    • Action: Use anhydrous solvents. Dry cyclobutanol over molecular sieves if necessary. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas.

  • Re-evaluate Your Base:

    • Insight: As mentioned in Q1, an inadequate base is a common cause of stalling. If you are using a weaker base, it is likely the equilibrium does not favor the alkoxide.

    • Action: Switch to NaH or KOtBu. If already using NaH, ensure it has not been deactivated by improper storage.

  • Consider Solvent Effects:

    • Insight: The solvent must be polar and aprotic to solvate the cation (e.g., Na+) and leave the alkoxide anion "naked" and highly reactive.

    • Action: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvent choices for this type of SNAr reaction. If you are using a less polar solvent like THF, the reaction may be sluggish.

Q3: My final product is difficult to purify and contains a persistent impurity. How can I identify and eliminate it?

Purification challenges often stem from side products with similar polarity to the desired product.

Causality & Explanation: A likely side product is the N-alkylated species, where the cyclobutoxide attacks the amino group's nitrogen instead of the carbon at the C2 position. While less common, it can occur. Another possibility is a di-substituted product if a di-halopyridine impurity is present.

Troubleshooting Steps:

  • Characterize the Impurity:

    • Insight: Before you can eliminate an impurity, you must know what it is.

    • Action: Isolate the impure fraction from your column chromatography. Analyze it by LC-MS and 1H NMR. An N-alkylated product would show a characteristic shift in the amine proton and different aromatic signals.

  • Protect the Amino Group (If Necessary):

    • Insight: If N-alkylation is confirmed as a significant side reaction, protecting the amine is a viable, albeit longer, strategy.

    • Action: Protect the amino group of 2-chloropyridin-3-amine with a suitable protecting group (e.g., Boc anhydride) before the ether synthesis. The protecting group can then be removed in a final step. This adds steps but can lead to a much cleaner reaction.

  • Optimize Purification Technique:

    • Insight: Standard silica gel chromatography may not be sufficient to separate closely related isomers or impurities.

    • Action: Try a different solvent system for your column (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be a highly effective method for removing minor impurities. A Chinese patent suggests that purifying related aminopyridines can be achieved by dissolving the crude product in a hot solvent like DMF and then crashing it out by cooling, which can be highly selective. [1]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the optimal solvent for this reaction?

    • Anhydrous DMF is generally the best choice. It has a high boiling point, allowing for a good temperature range, and its high polarity effectively solvates the counter-ion of the alkoxide, increasing its nucleophilicity. Anhydrous DMSO is also an excellent alternative.

  • FAQ 2: How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the quickest method. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes). The product will be less polar than the starting 2-chloropyridin-3-amine. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of starting material and the appearance of the product peak with the correct mass.

  • FAQ 3: Are there any specific safety precautions I should take?

    • Yes. Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere, and any residual NaH must be quenched carefully (e.g., by the slow, controlled addition of isopropanol or ethanol) at the end of the reaction. DMF is a reproductive toxin and should be handled in a fume hood with appropriate personal protective equipment (PPE).

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights for a robust and high-yield synthesis.

Materials:

  • 2-Chloropyridin-3-amine (1.0 eq)

  • Cyclobutanol (1.5 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Hexanes, Saturated aq. NH4Cl, Brine

Procedure:

  • Setup: Add NaH (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, and a nitrogen inlet. Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M final concentration).

  • Alkoxide Formation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add cyclobutanol (1.5 eq) dropwise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • SNAr Reaction: Add 2-chloropyridin-3-amine (1.0 eq) portion-wise to the reaction mixture.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C. Monitor the reaction progress every 2 hours using TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Cyclobutoxypyridin-3-amine as a pure solid.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic, irreversible deprotonation. [2]
Solvent Anhydrous DMFHigh polarity, aprotic, good temperature range.
Temperature 90 °CBalances reaction rate with reagent/product stability.
Stoichiometry 1.5 eq. Alcohol & BaseDrives the reaction to completion by ensuring excess nucleophile.
Workup Quench Saturated aq. NH4ClMildly acidic, safely neutralizes any excess base.

References

  • Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (2010). National Center for Biotechnology Information. [Link]

  • 9.5: Williamson ether synthesis. (2020). Chemistry LibreTexts. [Link]

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (2020).
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed 2-Cyclobutoxypyridin-3-amine Reactions

Welcome to the technical support center for 2-Cyclobutoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this ve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyclobutoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common experimental failures in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the success of your synthetic endeavors.

I. Troubleshooting Guide: Common Reaction Failures

This section is dedicated to addressing specific issues you may encounter during your experiments with 2-Cyclobutoxypyridin-3-amine. We will delve into the likely causes of these problems and provide step-by-step protocols to resolve them.

A. Failures in C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

Question 1: My Buchwald-Hartwig amination of 2-Cyclobutoxypyridin-3-amine with an aryl halide is giving low to no yield of the desired product. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Buchwald-Hartwig amination involving 2-Cyclobutoxypyridin-3-amine can stem from several factors, primarily related to catalyst inhibition, substrate-specific issues, and reaction conditions.

Causality Behind the Issue:

The 3-amino group of your substrate is the nucleophile in this reaction. However, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst deactivation. Additionally, the bulky cyclobutoxy group at the 2-position can sterically hinder the approach of the amine to the palladium center.[1]

Troubleshooting Protocol:

  • Ligand Selection is Crucial: For sterically hindered aminopyridines, bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination and stabilize the active catalyst.[2] Consider switching to ligands like RuPhos or BrettPhos, which have demonstrated efficacy in coupling hindered substrates.[2][3]

  • Choice of Base and Solvent: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, if your substrate has base-labile functional groups, a weaker base like cesium carbonate (Cs₂CO₃) can be used, although this may require higher catalyst loadings and longer reaction times.[4] The choice of solvent is also critical; ethereal solvents like dioxane or THF are generally preferred.

  • Screening Palladium Pre-catalysts: If you are using a Pd(0) source like Pd₂(dba)₃, consider switching to a pre-catalyst such as a RuPhos or BrettPhos palladacycle. These are often more stable and efficient.[3]

  • Temperature and Reaction Time: Ensure your reaction is heated sufficiently, typically between 80-110 °C for aryl chlorides. Monitor the reaction over a time course (e.g., 2, 4, 8, and 24 hours) by TLC or LC-MS to determine the optimal reaction time.

Question 2: I am observing a significant amount of a byproduct that appears to be 2-hydroxy-3-aminopyridine in my Buchwald-Hartwig reaction. What is happening?

Answer:

The formation of 2-hydroxy-3-aminopyridine suggests cleavage of the cyclobutoxy ether bond.

Causality Behind the Issue:

Ether cleavage is typically acid-catalyzed.[5] While the reaction conditions are generally basic, localized areas of acidity can be generated. More importantly, some palladium catalysts under certain conditions can facilitate ether cleavage.

Troubleshooting Protocol:

  • Reagent Purity: Ensure your starting materials and solvents are free of acidic impurities. Use freshly distilled solvents and high-purity reagents.

  • Base Equivalents: Use a sufficient excess of a strong base (e.g., 1.5-2.0 equivalents of NaOt-Bu) to maintain a strongly basic environment throughout the reaction.

  • Lower Reaction Temperature: If possible, screen lower reaction temperatures to disfavor the ether cleavage pathway, which likely has a higher activation energy than the desired C-N coupling.

B. Failures in C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)

Question 3: My Suzuki-Miyaura coupling of a halogenated derivative of 2-Cyclobutoxypyridin-3-amine with a boronic acid is failing. What should I investigate?

Answer:

Failure in Suzuki-Miyaura couplings with this substrate can be due to several factors, including issues with the boronic acid, catalyst poisoning, and steric hindrance.

Causality Behind the Issue:

The pyridine nitrogen can interfere with the palladium catalyst.[6] Furthermore, boronic acids can undergo protodeboronation, especially at elevated temperatures, which removes the reactive species from the catalytic cycle. The bulky cyclobutoxy group can also sterically hinder the transmetalation step.

Troubleshooting Workflow:

start Failed Suzuki Coupling check_boronic_acid Check Boronic Acid Stability & Purity start->check_boronic_acid Protodeboronation? change_base Change Base (e.g., K3PO4, CsF) check_boronic_acid->change_base change_ligand Change Ligand (e.g., SPhos, XPhos) change_base->change_ligand change_solvent Change Solvent (e.g., Dioxane, Toluene) change_ligand->change_solvent check_catalyst Check Catalyst Activity change_solvent->check_catalyst success Successful Coupling check_catalyst->success Optimization

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Troubleshooting Protocol:

  • Boronic Acid Quality: Use fresh, high-purity boronic acid or a corresponding boronate ester (e.g., pinacol ester), which are often more stable.

  • Base Selection: The choice of base is critical. Potassium phosphate (K₃PO₄) is often effective. In cases where base-sensitive functional groups are present, potassium fluoride (KF) can be a milder alternative.

  • Ligand and Catalyst System: For challenging couplings, consider using more advanced catalyst systems. Buchwald's SPhos or XPhos ligands with a palladium source like Pd₂(dba)₃ or a pre-catalyst can be effective.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common. Anhydrous conditions can also be explored, particularly with boronate esters.

  • Potential for Ring Opening: Be aware that under certain palladium-catalyzed conditions, cyclobutanol rings can undergo ring-opening via β-carbon elimination.[5][7][8] While less likely with the ether, it is a possibility to consider if unexpected byproducts are observed. Monitor your reaction for the formation of products resulting from the cleavage of the cyclobutane ring.

C. Reactions Involving the Amino Group (e.g., Diazotization, Acylation)

Question 4: My attempt to diazotize the 3-amino group of 2-Cyclobutoxypyridin-3-amine followed by a Sandmeyer reaction is giving a low yield of the desired product and a significant amount of 2-hydroxy-3-substituted pyridine. What is the cause?

Answer:

The formation of the 2-hydroxy byproduct is a common issue in the diazotization of 2-aminopyridines and is exacerbated by the presence of the 2-alkoxy group.

Causality Behind the Issue:

The diazonium salt of a 2-aminopyridine is highly susceptible to hydrolysis, leading to the formation of the corresponding pyridone.[9] The electron-donating nature of the 2-cyclobutoxy group can further destabilize the diazonium intermediate, making it more prone to react with water.

Troubleshooting Protocol:

  • Anhydrous Conditions: It is critical to perform the diazotization under strictly anhydrous conditions. Use aprotic solvents and reagents like tert-butyl nitrite or isoamyl nitrite in place of sodium nitrite in aqueous acid.

  • Acid Choice: Use a non-aqueous acid source, such as trifluoromethanesulfonic acid (TfOH) in an organic solvent.[10]

  • Low Temperature: Maintain a very low temperature (typically -10 to 0 °C) throughout the diazotization and subsequent reaction to minimize the decomposition of the diazonium salt.

  • Immediate Use: Use the generated diazonium salt immediately in the next step without attempting to isolate it.

Question 5: I am having difficulty acylating the 3-amino group of 2-Cyclobutoxypyridin-3-amine. The reaction is sluggish and gives a low yield. Why is this happening?

Answer:

The low reactivity of the 3-amino group in acylation reactions can be attributed to steric hindrance and electronic effects.

Causality Behind the Issue:

The bulky 2-cyclobutoxy group can sterically hinder the approach of the acylating agent to the 3-amino group.[11][12] Additionally, there may be intramolecular hydrogen bonding between the amino group and the ether oxygen, which reduces the nucleophilicity of the amine.

Troubleshooting Protocol:

  • More Reactive Acylating Agent: Use a more reactive acylating agent. For example, use an acid chloride instead of an anhydride or carboxylic acid with a coupling agent.

  • Stronger Base: Employ a stronger, non-nucleophilic base like pyridine or triethylamine in excess to ensure the amine is fully deprotonated and to scavenge the acid byproduct.

  • Higher Temperature: Carefully increase the reaction temperature to overcome the activation energy barrier.

  • Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the acylation of hindered amines.

II. FAQs: Proactive Guidance for Your Experiments

Q1: What is the expected stability of the cyclobutoxy group under common reaction conditions?

The cyclobutoxy group is a relatively stable ether. However, it can be cleaved under strong acidic conditions.[5] There is also evidence that palladium catalysts can induce ring-opening of cyclobutanol derivatives, so care should be taken in cross-coupling reactions, especially at high temperatures.[7][8]

Q2: How can I purify my 2-Cyclobutoxypyridin-3-amine if it contains impurities?

Standard purification techniques such as column chromatography on silica gel are generally effective. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should provide good separation. For basic impurities, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and recovery.

Q3: Are there any specific safety precautions I should take when working with 2-Cyclobutoxypyridin-3-amine?

While specific toxicity data for this compound may not be readily available, it is prudent to treat it as a potentially hazardous substance. Handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: What are the key 1H and 13C NMR signatures I should look for to confirm the structure of 2-Cyclobutoxypyridin-3-amine?

While a specific spectrum for 2-Cyclobutoxypyridin-3-amine is not available in the provided search results, we can predict the key signals based on analogous structures like 2-aminopyridine and general NMR principles.[13][14]

  • ¹H NMR: Expect signals for the three pyridine protons in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the cyclobutoxy group will appear in the aliphatic region, likely as multiplets between δ 1.5-4.5 ppm. The NH₂ protons will likely appear as a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR: The pyridine carbons will resonate in the downfield region (δ 110-160 ppm). The carbons of the cyclobutoxy group will be in the upfield region. The carbon attached to the oxygen will be the most downfield of the cyclobutyl carbons.

Data Table: Predicted NMR Shifts

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyridine-H6.5 - 8.0 (3H, m)110 - 160
-O-CH- (cyclobutyl)~4.5 (1H, m)~70-80
-CH₂- (cyclobutyl)1.5 - 2.5 (6H, m)~20-40
-NH₂Broad singlet (2H)-

Q5: What are the most likely impurities in a sample of 2-Cyclobutoxypyridin-3-amine?

The most likely impurities would be starting materials from its synthesis. This would typically be 2-chloro-3-aminopyridine and cyclobutanol. Residual base from the Williamson ether synthesis may also be present. If the compound has been stored for a long time or exposed to air and light, oxidative degradation products may also be present.

III. Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of a halogenated derivative of 2-Cyclobutoxypyridin-3-amine.

  • Reaction Setup: To an oven-dried Schlenk flask, add the halo-2-Cyclobutoxypyridin-3-amine (1.0 eq.), the boronic acid (1.2-1.5 eq.), potassium phosphate (K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed solvents (e.g., a 10:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Visualizing Reaction Mechanisms

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pdiia Ar-Pd(II)L2-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation + Ar'B(OH)2 + Base pdiib Ar-Pd(II)L2-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 + Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

V. References

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC - NIH.

  • 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum. ChemicalBook.

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules - ACS Publications, 2024.

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts, 2024.

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.

  • Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins. PubMed, 2021.

  • Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed, 2011.

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. PMC - NIH, 2025.

  • Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines. ResearchGate, 2025.

  • Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. The Journal of Organic Chemistry - ACS Publications, 2023.

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3). NIH.

  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... ResearchGate.

  • 2-Amino-3-hydroxypyridine synthesis. ChemicalBook.

  • New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark.

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.

  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry (RSC Publishing).

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate, 2025.

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • 2-Amino-3-hydroxypyridine 98 16867-03-1. Sigma-Aldrich.

  • Diazotisation. Organic Chemistry Portal.

  • Pd-Catalyzed Enantioselective Ring Opening/Cross-Coupling and Cyclopropanation of Cyclobutanones. PubMed, 2019.

  • 2-Aminopyridine(504-29-0) 1H NMR spectrum. ChemicalBook.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.

  • Exploiting Multimetallic Cooperativity in the Ring-Opening Polymerization of Cyclic Esters and Ethers. ACS Catalysis - ACS Publications.

  • 2-Amino-3-hydroxypyridine 16867-03-1. Guidechem.

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

  • 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. ChemicalBook, 2024.

  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. PMC.

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.

  • 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum. ChemicalBook.

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

  • Diazotization. YouTube, 2013.

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate, 2025.

  • 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. ChemicalBook.

  • Tris(2-aminoethyl)amine(4097-89-6) 13C NMR spectrum. ChemicalBook.

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH, 2025.

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 2-Cyclobutoxypyridin-3-amine

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 2-Cyclobutoxypyridin-3-amine. This document provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 2-Cyclobutoxypyridin-3-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic routes. Our goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring efficiency, high yield, and purity.

I. Overview of Synthetic Strategies

The synthesis of 2-Cyclobutoxypyridin-3-amine on a large scale is most commonly achieved through a two-step process, which is often favored for its reliability and scalability. This primary route involves:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the cyclobutoxy group onto the pyridine ring.

  • Reduction: Conversion of a nitro group to the target primary amine.

An alternative, though less commonly detailed for this specific molecule, is a palladium-catalyzed cross-coupling reaction.

Below is a visual representation of the primary synthetic pathway.

Synthetic_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction A 2-Chloro-3-nitropyridine C 2-Cyclobutoxy-3-nitropyridine A->C  SNAг (e.g., NaH, DMF) B Cyclobutanol D 2-Cyclobutoxypyridin-3-amine C->D  Reduction (e.g., H₂, Pd/C)

Caption: Primary synthetic route to 2-Cyclobutoxypyridin-3-amine.

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the synthesis, categorized by the reaction step.

Step 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-nitropyridine with Cyclobutanol

Core Reaction: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack by the cyclobutoxide anion at the C2 position.[1]

Q1: My SNAr reaction is sluggish or incomplete. What are the likely causes and solutions?

A1: This is a frequent challenge in large-scale SNAr reactions. The root cause often lies in the generation and reactivity of the nucleophile (cyclobutoxide) or the reaction conditions.

  • Insufficiently Anhydrous Conditions: Sodium hydride (NaH) is commonly used to deprotonate cyclobutanol. NaH reacts violently with water, and any moisture in the solvent (e.g., DMF, THF) or on the glassware will consume the base, preventing the formation of the cyclobutoxide.

    • Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation). Dry glassware in an oven immediately before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Poor Quality of Sodium Hydride: NaH can degrade upon storage. A gray, granular appearance indicates good quality, while a white, powdery consistency suggests decomposition.

    • Solution: Use freshly opened, high-quality NaH. If in doubt, test a small sample for reactivity with a proton source like isopropanol.

  • Inadequate Temperature: While the deprotonation is often done at 0°C to control the initial exotherm, the subsequent substitution reaction may require heating to proceed at a reasonable rate.

    • Solution: After the addition of 2-chloro-3-nitropyridine, slowly warm the reaction to room temperature and then, if necessary, heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

Q2: I am observing significant byproduct formation, particularly the dimerization of the starting material or decomposition.

A2: Byproduct formation often points to issues with temperature control or the choice of base.

  • Side Reactions with Strong Bases: While a strong base is necessary, highly reactive bases can promote side reactions if not controlled properly.

    • Solution: Add the base portion-wise to the solution of cyclobutanol at a low temperature (0°C) to manage the exotherm. Ensure efficient stirring to prevent localized "hot spots."

  • Thermal Decomposition: 2-Chloro-3-nitropyridine can be thermally sensitive, especially in the presence of a strong base.

    • Solution: Maintain a controlled temperature throughout the reaction. Avoid excessive heating. Once the reaction is complete, quench it promptly and proceed with the workup.

Parameter Recommendation for SNAr Rationale
Base Sodium Hydride (NaH, 60% dispersion in mineral oil)Effective for deprotonating alcohols; the resulting H₂ gas safely evolves.
Solvent Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)Aprotic polar solvents that solvate the cation and facilitate the SNAr reaction.
Temperature 0°C for deprotonation, then 25-80°C for substitution.Balances reaction rate with minimizing side reactions and decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and nucleophile by atmospheric moisture.
Step 2: Reduction of 2-Cyclobutoxy-3-nitropyridine

Core Reaction: The nitro group is reduced to a primary amine. This is a critical step, and the choice of reducing agent can significantly impact yield and purity.

Q1: My catalytic hydrogenation is stalled or incomplete. What should I investigate?

A1: Stalled hydrogenations are a common issue, often related to catalyst deactivation (poisoning).

  • Catalyst Poisoning: The pyridine nitrogen can sometimes act as a mild catalyst poison. More significantly, impurities from the previous step (e.g., residual sulfur-containing compounds if any were used in the synthesis of starting materials) can severely deactivate palladium catalysts.[2][3]

    • Solution:

      • Purify the Nitro Intermediate: Ensure the 2-cyclobutoxy-3-nitropyridine is thoroughly purified before hydrogenation to remove any potential poisons.

      • Increase Catalyst Loading: In some cases, a higher catalyst loading (e.g., 5-10 mol% Pd/C) can overcome minor poisoning.

      • Use a Different Catalyst: Platinum-based catalysts (e.g., PtO₂, sulfided platinum) can be more resistant to certain poisons.[2]

      • Consider Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate or formic acid, can sometimes be more robust.[4][5]

  • Insufficient Hydrogen Pressure or Agitation: On a large scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is crucial.

    • Solution: Use a properly designed hydrogenation reactor with effective agitation (e.g., a high-speed stirrer). Ensure the hydrogen pressure is maintained at the recommended level (typically 50-100 psi).

Q2: I am observing over-reduction or other side products.

A2: While less common for nitro group reduction, side reactions can occur, especially under harsh conditions.

  • Hydrogenolysis of the Cyclobutoxy Group: Although the C-O bond is generally stable, aggressive hydrogenation conditions (very high pressure, high temperature, or highly active catalysts like Raney Nickel) could potentially cleave the ether linkage.

    • Solution: Use milder conditions (e.g., 10% Pd/C, room temperature, 50 psi H₂). Monitor the reaction closely and stop it once the starting material is consumed.

Troubleshooting Decision Tree for Nitro Reduction

Reduction_Troubleshooting start Hydrogenation Stalled? q1 Is the nitro intermediate pure? start->q1 sol1 Recrystallize or chromatograph the nitro intermediate. q1->sol1 No q2 Is catalyst loading sufficient? q1->q2 Yes sol2 Increase catalyst loading (e.g., to 5-10 mol%). q2->sol2 No q3 Is the catalyst active? q2->q3 Yes sol3 Try a different catalyst (e.g., PtO₂) or a new batch. q3->sol3 No alt_method Consider alternative reduction: - Transfer Hydrogenation - Chemical Reduction (Fe/HCl) q3->alt_method Yes

Caption: Decision tree for troubleshooting stalled hydrogenation.

III. Frequently Asked Questions (FAQs)

Q: What is the best starting material, 2-chloro- or 2-bromo-3-nitropyridine?

A: 2-Chloro-3-nitropyridine is generally preferred for large-scale synthesis due to its lower cost and sufficient reactivity for SNAr with alkoxides. While the bromo analogue is more reactive, the chloro starting material typically provides a good balance of reactivity and economics.

Q: Can I use a different base for the SNAr step, like potassium tert-butoxide?

A: Yes, potassium tert-butoxide (t-BuOK) is a viable alternative to NaH. It is a strong, non-nucleophilic base that is soluble in many organic solvents, which can sometimes lead to more homogeneous reaction conditions. However, it is also very hygroscopic and requires careful handling.

Q: My final product is difficult to purify. What are the common impurities?

A: Common impurities can include:

  • Unreacted 2-cyclobutoxy-3-nitropyridine: From incomplete reduction.

  • Partially reduced intermediates: Such as the corresponding hydroxylamine or azo compounds.

  • Starting 2-chloro-3-nitropyridine: If the SNAr reaction was incomplete.

  • Residual catalyst metals: If using catalytic hydrogenation.

For purification, column chromatography is effective on a lab scale. On a larger scale, crystallization is often the preferred method. A common procedure involves dissolving the crude product in a suitable solvent (e.g., ethyl acetate, isopropanol) and then adding an anti-solvent (e.g., heptane, hexanes) to induce crystallization of the pure amine.

Q: Are there any specific safety precautions I should take?

A: Yes.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Catalytic Hydrogenation: This should be performed in a dedicated, properly rated pressure vessel (hydrogenator). Palladium on carbon can be pyrophoric, especially after use. Filter the catalyst carefully and do not allow the filter cake to dry in the air. Quench the catalyst with water while it is still wet.

  • Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care, avoiding shock and high temperatures.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Cyclobutoxy-3-nitropyridine (SNAr)
  • To a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 volumes relative to 2-chloro-3-nitropyridine).

  • Cool the solvent to 0°C in an ice bath.

  • Add cyclobutanol (1.2 equivalents) to the cold solvent.

  • Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the internal temperature does not exceed 10°C. Stir for 1 hour at 0-5°C.

  • Add 2-chloro-3-nitropyridine (1.0 equivalent) as a solution in a small amount of anhydrous DMF, keeping the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or used directly in the next step if purity is sufficient.

Protocol 2: Synthesis of 2-Cyclobutoxypyridin-3-amine (Reduction)
  • Charge a suitable hydrogenation vessel with 2-cyclobutoxy-3-nitropyridine (1.0 equivalent) and a solvent such as ethanol or ethyl acetate (10-15 volumes).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain the temperature between 25-40°C.

  • Monitor the reaction by LC-MS or by monitoring hydrogen uptake.

  • Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the filter paper to dry. Keep it wet with solvent or water.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Cyclobutoxypyridin-3-amine.

  • Purify the crude product by crystallization or column chromatography as needed.

V. References

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • US Patent US20240408169A1 - Cyclin inhibitors. (2024). Google Patents.

  • PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. (2020). EPO. [Link]

  • Supporting Information Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. (2026). Amazon S3. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]

  • 博 士 論 文. Kyoto University. [Link]

  • WO 2017/112719 A1. (2017). Google Patents.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). PMC - PubMed Central - NIH. [Link]

  • Transfer Hydrogenation with PMC or Base Metals. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

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